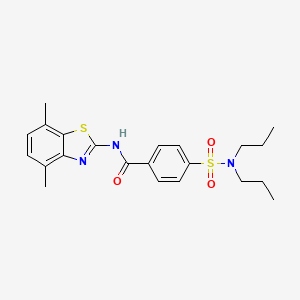

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-15(3)7-8-16(4)20(19)29-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEQERIMJCWYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminothiophenol Derivatives

The traditional method involves cyclizing o-aminothiophenol with carbonyl compounds (aldehydes or ketones) under acidic conditions. For the 4,7-dimethyl substitution pattern, pre-functionalized starting materials or post-cyclization alkylation may be employed. For example, 2-amino-4,7-dimethylthiophenol can react with acetic anhydride to form the acetylated intermediate, which subsequently undergoes cyclization.

Reaction Conditions:

- Solvent: Glacial acetic acid

- Catalyst: Concentrated HCl or H2SO4

- Temperature: Reflux (110–120°C)

- Time: 6–8 hours

| Method | Starting Material | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 2-Amino-4,7-dimethylthiophenol | H2SO4 | 65–70 | |

| Microwave-assisted | 2-Amino-thiophenol + methyl ketones | — | 85–90 |

Microwave irradiation significantly enhances reaction efficiency, reducing time to 20–30 minutes while improving yields.

Amide Coupling of Benzothiazole and Sulfamoyl Components

The final step involves coupling the benzothiazole amine with 4-(dipropylsulfamoyl)benzoic acid using carbodiimide-based reagents.

Activation of Carboxylic Acid

The benzoic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).

Reaction Conditions:

- Solvent: Dimethylformamide (DMF)

- Coupling Agent: EDCI (1.2 eq.)

- Additive: NHS (1.5 eq.)

- Temperature: 0°C → room temperature

- Time: 12–18 hours

Amide Bond Formation

The activated ester reacts with the benzothiazole amine to form the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

| Parameter | Details | Reference |

|---|---|---|

| Coupling Reagent | EDCI/NHS | |

| Solvent | DMF | |

| Purification | Column chromatography | |

| Overall Yield | 60–65% |

Optimization and Scalability Considerations

Industrial-scale production prioritizes cost-effectiveness and reproducibility. One-pot multicomponent reactions and continuous-flow systems are emerging as viable alternatives to batch processing. For instance, integrating the sulfamoylation and amidation steps in a single reactor reduces intermediate isolation and improves throughput.

Key Industrial Parameters:

- Catalyst Recycling: Immobilized enzymes or heterogeneous catalysts.

- Solvent Recovery: DMF or THF distillation and reuse.

- Quality Control: HPLC purity >98%, validated via NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

(a) BA92198: N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide

- Structural Differences: Core Heterocycle: BA92198 replaces the 4,7-dimethyl-benzothiazole with a tetrahydrobenzothiophene fused to a benzothiazole, introducing conformational rigidity and altered electronic properties.

(b) Triazole Derivatives (Compounds [7–9] from )

- Core Structure : These 1,2,4-triazole-3-thiones feature a triazole ring instead of benzothiazole, with sulfonyl-linked phenyl groups.

- Functional Groups : Unlike the target compound, these derivatives lack the dipropylsulfamoyl moiety but include fluorine substituents (2,4-difluorophenyl) that enhance electronegativity and metabolic stability .

Spectral and Physicochemical Properties

Hypothetical Pharmacological Implications

- Benzothiazole vs. Benzothiophene : The dimethyl groups on the target compound may improve membrane permeability compared to BA92198’s rigid core.

- Sulfamoyl Group : Shared with BA92198, this group likely enhances solubility and target engagement, whereas triazole derivatives prioritize metabolic stability via fluorine substituents.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural components include:

- Benzothiazole ring : Contributes to biological activity through interactions with various biological targets.

- Dipropylsulfamoyl group : Enhances solubility and may influence pharmacokinetics.

Antimicrobial Activity

Research has indicated that compounds with a benzothiazole structure often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown efficacy against various bacterial strains and fungi.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| Benzothiazole derivatives | Antifungal | Candida albicans |

A study focused on benzothiazole derivatives demonstrated that modifications to the benzothiazole core can enhance antifungal activity against Candida albicans, suggesting a similar potential for this compound .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays showed that the compound could induce apoptosis in cancer cells by activating specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic pathways.

- Receptor Interaction : It may bind to receptors that modulate cell signaling pathways, influencing cell proliferation and survival.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential application in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on the cytotoxicity of this compound against breast cancer cell lines (MCF-7), researchers found that it effectively reduced cell viability in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide?

The synthesis typically involves:

Coupling Reactions : Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides.

Sulfamoylation : Introduction of the dipropylsulfamoyl group using sulfonyl chlorides under anhydrous conditions.

Amide Bond Formation : Condensation of the sulfamoylbenzoyl chloride with the benzothiazole amine derivative.

Q. Critical Conditions :

- Temperature : Maintain 0–5°C during sulfamoylation to prevent side reactions.

- Solvents : Use polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance solubility .

- Catalysts : Employ triethylamine or 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.

- HPLC : To assess purity and monitor reaction progress .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction efficiency .

- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side products .

Table 1 : Yield Optimization Using DoE

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 10 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Solvent (DMF:CH₂Cl₂) | 1:1 | 3:1 | 2:1 |

Q. What strategies address discrepancies in reported biological activity data for structurally similar sulfonamide derivatives?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dimethyl vs. methoxy groups on benzothiazole) .

- Assay Standardization : Ensure consistent protocols (e.g., MIC assays for antimicrobial activity) across studies.

- Computational Docking : Use molecular modeling to predict target interactions (e.g., enzyme active sites) and validate experimentally .

Example : A 2023 study found conflicting IC₅₀ values for benzothiazole sulfonamides against E. coli. SAR analysis revealed that dimethyl groups enhance membrane permeability compared to methoxy derivatives .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

- Quantum Chemical Calculations : Predict reactivity of functional groups (e.g., sulfamoyl vs. sulfonyl) using density functional theory (DFT) .

- Molecular Dynamics (MD) Simulations : Model compound-target binding kinetics (e.g., with bacterial dihydrofolate reductase) .

- ADMET Prediction : Tools like SwissADME to optimize solubility, permeability, and metabolic stability .

Q. What in vitro assays are recommended for evaluating this compound’s biological potential?

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., tyrosine kinase inhibition relevant to cancer research) .

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Q. How should researchers handle contradictory data in spectroscopic characterization?

Q. What are the key considerations for designing stable formulations of this compound in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.